molecular formula C14H23NO5 B1416743 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate CAS No. 98977-37-8

1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate

Cat. No. B1416743
CAS RN: 98977-37-8
M. Wt: 285.34 g/mol
InChI Key: JHXZHJRQFDJAPP-UHFFFAOYSA-N
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Description

“1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate” is a chemical compound with the molecular formula C14H23NO5 . It is available from various suppliers .


Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with ethyl diazoacetate in the presence of boron trifluoride diethyl etherate . The reaction is carried out in diethyl ether at 0°C . The yield varies, with one method reporting a yield of 48% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO5/c1-5-19-12(17)10-9-15(8-6-7-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : A study by Nishio et al. (2011) discusses the synthesis of 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, highlighting a novel synthetic method that includes selective cyclization and lithium coordination influenced by the tert-butyl ester. This study is relevant for understanding the synthesis processes involving compounds similar to 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate (Nishio, Uchiyama, Kito, & Nakahira, 2011).

  • Molecular and Crystal Structure Analysis : A paper by Çolak et al. (2021) provides insights into the synthesis and characterization, including X-ray and DFT analyses, of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a compound structurally related to 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. This work is crucial for understanding the molecular structures and potential applications of similar compounds (Çolak, Karayel, Buldurun, & Turan, 2021).

Applications in Asymmetric Synthesis

  • Chiral Auxiliary Applications : Studer, Hintermann, and Seebach (1995) detail the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a chiral auxiliary, which is related to the synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate. This research is significant for understanding how similar compounds can be used as auxiliaries in asymmetric synthesis (Studer, Hintermann, & Seebach, 1995).

Supramolecular Arrangement and Weak Intermolecular Interactions

  • Supramolecular Arrangement Studies : Research by Samipillai et al. (2016) on the synthesis and crystal structure analysis of 3-oxopyrrolidines, including (S)-1-tert-butyl 2-ethyl-2-((S)-2-nitro-1-p-tolylethyl)-3-oxopyrrolidine-1,2-dicarboxylate, provides insights into the supramolecular arrangement influenced by weak intermolecular interactions. This study helps in understanding the behavior of compounds like 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate in different molecular environments (Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-oxoazepane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)10-9-15(8-6-7-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXZHJRQFDJAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655187
Record name 1-tert-Butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate

CAS RN

98977-37-8
Record name 1-tert-Butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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